molecular formula C11H15NO4 B1275911 2-Amino-4,5-diethoxybenzoic acid CAS No. 20197-72-2

2-Amino-4,5-diethoxybenzoic acid

Cat. No. B1275911
CAS RN: 20197-72-2
M. Wt: 225.24 g/mol
InChI Key: KXEWHLXSXBEBMU-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzoic acid is a compound with the CAS Number: 20197-72-2. It has a molecular weight of 225.24 .


Molecular Structure Analysis

The InChI code for 2-Amino-4,5-diethoxybenzoic acid is 1S/C11H15NO4/c1-3-15-9-5-7 (11 (13)14)8 (12)6-10 (9)16-4-2/h5-6H,3-4,12H2,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-4,5-diethoxybenzoic acid are not available, it’s known that similar compounds can react with diazonium salts to produce a colored product . They may also be used in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

2-Amino-4,5-diethoxybenzoic acid is a solid at room temperature . It has a melting point of 135-136°C . It’s important to note that these properties can vary depending on the purity of the compound and other factors.

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, derivatives of 2-Amino-4,5-diethoxybenzoic acid might be used as standards or reagents. Due to its well-defined structure and properties, it can help in the calibration of instruments or as a reactant in chemical assays to quantify or identify other substances.

Each of these applications demonstrates the versatility and importance of 2-Amino-4,5-diethoxybenzoic acid in scientific research and industrial applications. Its role as an intermediate in various chemical reactions makes it a compound of significant interest across multiple fields .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

2-amino-4,5-diethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWHLXSXBEBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406268
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-diethoxybenzoic acid

CAS RN

20197-72-2
Record name 2-amino-4,5-diethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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